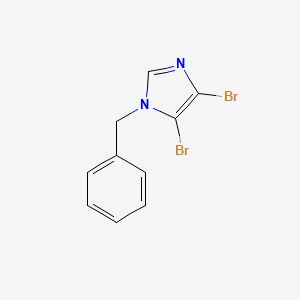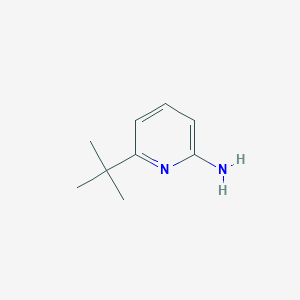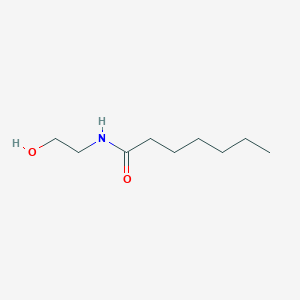
N-(2-Hydroxyethyl)heptanamide
概要
説明
Synthesis Analysis
HEHA can be synthesized through various methods such as amidation, amination, and oximation of the corresponding heptanoic acid . The reaction involves the addition of 2-hydroxyethylamine to either heptanoic acid or its derivative, followed by the removal of the water molecule .Molecular Structure Analysis
The N-(2-Hydroxyethyl)heptanamide molecule contains a total of 30 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Chemical Reactions Analysis
The cyclic diamine N-(2-Hydroxyethyl)-piperazine (HEPZ), a derivative of piperazine, with good mutual solubility in aqueous solution, a low melting point, and a high boiling point, has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .Physical And Chemical Properties Analysis
N-(2-Hydroxyethyl)heptanamide is a white, odorless, and crystalline solid that is soluble in water and polar organic solvents. The physical and chemical properties of N-(2-Hydroxyethyl)alkylamines were studied, including the isotherms of surface tension of these compounds on a liquid-gas interface in water and hydrochloric acid .科学的研究の応用
1. Chromatographic Studies
N-(2-Hydroxyethyl)heptanamide has been compared with similar compounds in chromatographic studies. It was specifically analyzed alongside fluoroalkyl and other hydrocarbon surfactants for its influence on retention in liquid chromatographic mobile phase modifiers. These studies help in understanding the characteristics of surfactants in chromatography (Gangoda & Gilpin, 1988).
2. Drug Delivery Systems
Research on drug delivery systems has incorporated hydroxyethyl starch (HES), which is closely related to N-(2-Hydroxyethyl)heptanamide. HES has been used to design and synthesize drug delivery systems due to its advantageous biological properties. This includes the synthesis of HES conjugates with anticancer molecules and therapeutic proteins, and the creation of nanocapsules and hydrogels for drug delivery (Paleos, Sideratou, & Tsiourvas, 2017).
3. Hemostasis Effects in Veterinary Medicine
In veterinary medicine, hydroxyethyl starch, a compound related to N-(2-Hydroxyethyl)heptanamide, has been studied for its impact on hemostasis. The research focused on understanding the pharmacokinetics and pharmacodynamics of HES, as well as its effects on coagulation and kidney function in small animals (Glover, Rudloff, & Kirby, 2014).
4. Hydrophobic Modification for Drug Carriers
Studies have also been conducted on hydrophobically modified hydroxyethyl starch, which is relevant to N-(2-Hydroxyethyl)heptanamide. This research explored the synthesis and characterization of HES modified with fatty acids, forming micelles and vesicles in aqueous solutions. These structures could potentially be used as drug carriers (Besheer, Hause, Kressler, & Mäder, 2007).
5. Hydrogels for Drug Delivery
Hydrogels incorporating N-(2-Hydroxyethyl)heptanamide-related compounds have been synthesized for controlled drug release. These hydrogels were characterized for their structural properties and swelling behavior, and their efficacy in drug release was evaluated (Liu & Fan, 2005).
6. HIV-1 Latency-Reversing Agents
Research in the field of HIV treatment has identified compounds structurally similar to N-(2-Hydroxyethyl)heptanamide as potential latency-reversing agents. These compounds, identified through virtual screening, were shown to inhibit histone deacetylase activity and reverse HIV latency in vitro (Divsalar et al., 2020).
Safety and Hazards
将来の方向性
The development of new solvents and high-efficiency separation equipment and the enhancement of technological processes have been extensively studied to reduce the cost of capture . Biodegradable nanogels as delivery systems have attracted much attention in the biotechnological and biomedical fields due to their desired ability to degrade in intracellular environments or to react with various external stimuli .
作用機序
Target of Action
N-(2-Hydroxyethyl)heptanamide primarily targets the Limonene-1,2-epoxide hydrolase . This enzyme is found in Rhodococcus erythropolis , a bacterium known for its ability to degrade a variety of pollutants.
Biochemical Pathways
The compound’s interaction with Limonene-1,2-epoxide hydrolase suggests it may play a role in the metabolism of limonene, a common compound in citrus oils
Result of Action
Given its interaction with Limonene-1,2-epoxide hydrolase, it may influence the metabolism of limonene and related compounds .
特性
IUPAC Name |
N-(2-hydroxyethyl)heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-9(12)10-7-8-11/h11H,2-8H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNSXQUYLMMDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560541 | |
| Record name | N-(2-Hydroxyethyl)heptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)heptanamide | |
CAS RN |
23054-50-4 | |
| Record name | N-(2-Hydroxyethyl)heptanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)

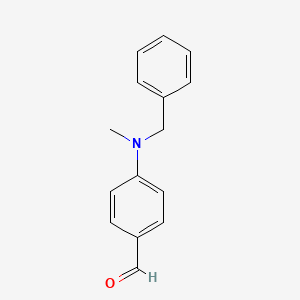
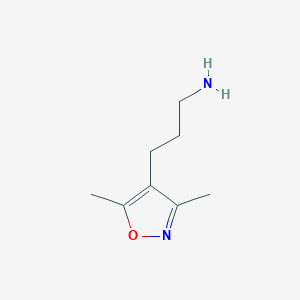
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)




